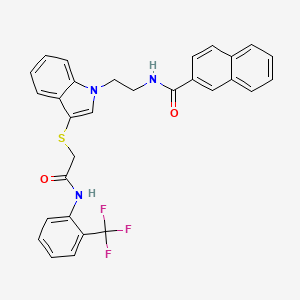

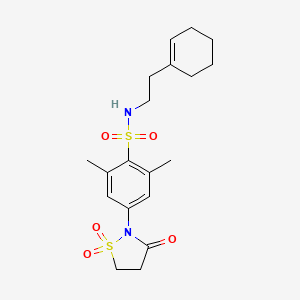

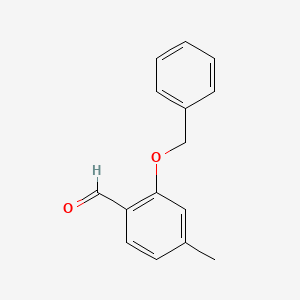

N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. It was discovered by researchers at the Max Planck Institute for Heart and Lung Research in Germany and has shown potential as a therapeutic agent for the treatment of cardiac arrhythmias.

科学的研究の応用

Molecular Interaction with CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research utilizing the AM1 molecular orbital method for conformational analysis identified four distinct conformations of the compound. Comparative molecular field analysis (CoMFA) was used to construct 3D-quantitative structure-activity relationship (QSAR) models, suggesting the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. Several conformers were found to possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor, potentially contributing to conferring antagonist activity or inverse agonist activity depending on the interaction with the receptor (Shim et al., 2002).

Tritiation for Radioligand Studies

The central cannabinoid receptor antagonist SR141716 was synthesized and tritiated for use in radioligand binding analyses. This process involved condensation, base-promoted isomerization/cyclization, facile iodination via metallation, and selective reduction with tritium gas. The tritiated SR141716 exhibited a tritium-proton nOe, definitively identifying the position of the tritium and the sought isomer of the diarylpyrazole, providing a direct method for the preparation of iodinated aryl substrates suitable for radioligand studies with high selectivity and incorporation in catalytic reduction (Seltzman et al., 2002).

Biarylpyrazole Inverse Agonism

Biarylpyrazole, specifically SR141716, acts as an inverse agonist/antagonist at the cannabinoid CB1 receptor. A study involving the design, synthesis, and evaluation of analogues of SR141716 focused on modifications to the C-3 substituent. The research found that the absence of the piperidine nitrogen did not affect affinity, whereas the absence of the carboxamide oxygen resulted in a reduction in affinity. The interaction of SR141716 with the CB1 receptor, particularly with the carboxamide oxygen of the C-3 substituent, was key to its inverse agonism, suggesting a direct hydrogen bond with K3.28(192) in the receptor (Hurst et al., 2006).

CGRP Receptor Antagonist Synthesis

The synthesis of (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1), a potent calcitonin gene-related peptide (CGRP) receptor antagonist, was developed through a convergent, stereoselective, and economical process. This synthesis was demonstrated on a multikilogram scale, utilizing either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process to install the single chiral center. The synthesis faced challenges in the assembly of the final drug substance, but it was overcome to produce the CGRP receptor antagonist efficiently (Cann et al., 2012).

特性

IUPAC Name |

N-(3-chlorophenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-19-8-7-16(20-12)24-15-6-3-9-22(11-15)17(23)21-14-5-2-4-13(18)10-14/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXHZKDFIVYPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)

![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(thiophen-2-yl)piperazin-2-one](/img/structure/B2972293.png)